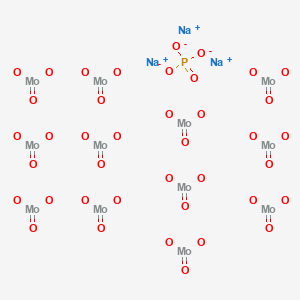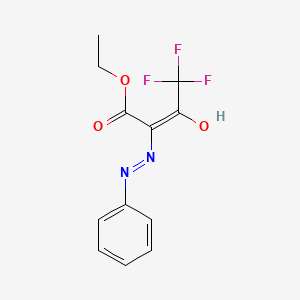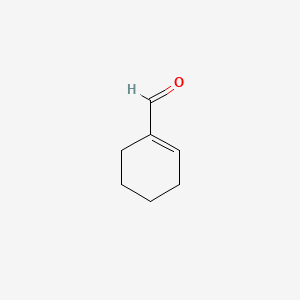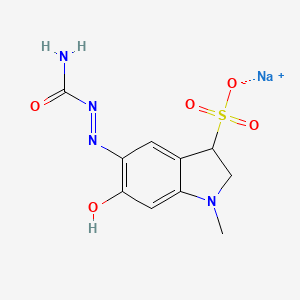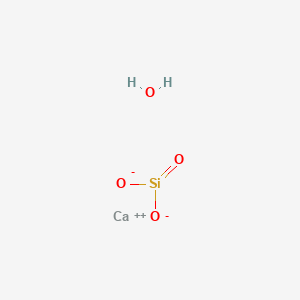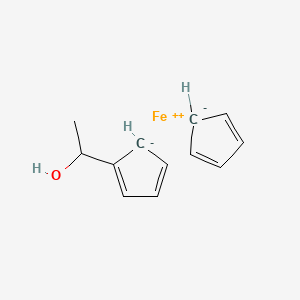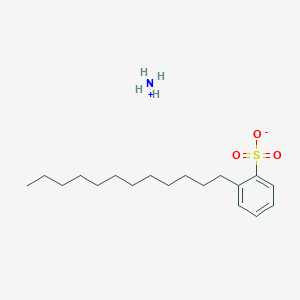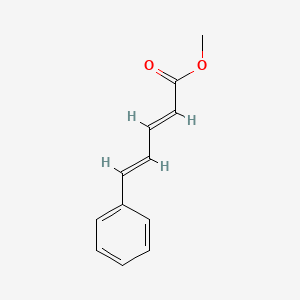
Methyl (2E,4E)-5-phenylpenta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E,4E)-5-phenylpenta-2,4-dienoate is an organic compound belonging to the class of esters It is characterized by a conjugated diene system and a phenyl group attached to the fifth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2E,4E)-5-phenylpenta-2,4-dienoate can be achieved through several methods. One common approach involves the esterification of (2E,4E)-5-phenylpenta-2,4-dienoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can provide a more sustainable and scalable method for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl (2E,4E)-5-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products:
Oxidation: Formation of (2E,4E)-5-phenylpenta-2,4-dienoic acid.
Reduction: Formation of (2E,4E)-5-phenylpenta-2,4-dienol.
Substitution: Formation of nitro or bromo derivatives of the phenyl group.
Scientific Research Applications
Methyl (2E,4E)-5-phenylpenta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of Methyl (2E,4E)-5-phenylpenta-2,4-dienoate depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s conjugated diene system facilitates the addition of oxygen atoms, leading to the formation of oxidized products. In biological systems, the compound may interact with cellular enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Methyl (2E,4E)-5-phenylpenta-2,4-dienoate can be compared with other similar compounds such as:
Methyl (2E,4E)-5-phenylpenta-2,4-dienoic acid: The acid form of the compound, which has different reactivity and applications.
Methyl (2E,4E)-5-phenylpenta-2,4-dienol: The alcohol derivative, which can be used in different synthetic routes.
Methyl (2E,4E)-5-phenylpenta-2,4-dienyl chloride: A halogenated derivative with unique reactivity.
The uniqueness of this compound lies in its ester functionality combined with the conjugated diene system, making it a versatile intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
1516-24-1 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl 5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C12H12O2/c1-14-12(13)10-6-5-9-11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
OXWQBUHCJNXFLV-UHFFFAOYSA-N |
SMILES |
COC(=O)C=CC=CC1=CC=CC=C1 |
Canonical SMILES |
COC(=O)C=CC=CC1=CC=CC=C1 |
Synonyms |
(2E,4E)-5-PHENYL-PENTA-2,4-DIENOIC ACID METHYL ESTER |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




